molecular formula C10H10N2O3 B1381883 6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione CAS No. 1803565-77-6

6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione

Cat. No.: B1381883
CAS No.: 1803565-77-6
M. Wt: 206.2 g/mol
InChI Key: WPUDUICHBHFJHI-UHFFFAOYSA-N
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Description

6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione is a heterocyclic compound that features a fused pyridine and furan ring system

Biochemical Analysis

Biochemical Properties

6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily through hydrogen bonding and van der Waals forces, which facilitate the stabilization of the enzyme-substrate complex.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival . Additionally, it can alter gene expression by acting as a transcriptional regulator, thereby affecting the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and RNA, through intercalation, which can inhibit or activate transcription . Furthermore, it can inhibit enzymes like topoisomerase, leading to the accumulation of DNA breaks and subsequent cell death . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that it can have lasting effects on cellular function, including sustained activation of signaling pathways and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular functions and promote cell survival . At high doses, it can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The compound’s distribution is influenced by its lipophilicity and affinity for cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the nucleus, where it interacts with DNA and RNA . Additionally, it can be found in the mitochondria, where it affects mitochondrial function and energy production . Post-translational modifications, such as phosphorylation, can influence its targeting to specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)pyridine: A related compound with a pyridine ring and a dimethylamino group, used as a catalyst in organic synthesis.

    6-amino-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione: A similar compound with an amino group instead of a dimethylamino group.

Uniqueness

6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione is unique due to its fused ring system and the presence of both a dimethylamino group and a furan ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-(dimethylamino)-4-methylfuro[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-5-8-6(9(13)15-10(8)14)4-7(11-5)12(2)3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUDUICHBHFJHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=N1)N(C)C)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione
Reactant of Route 2
6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione
Reactant of Route 3
6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione
Reactant of Route 4
6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione
Reactant of Route 5
6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione
Reactant of Route 6
6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione

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